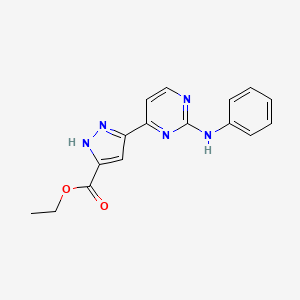![molecular formula C11H19NO5S B13858680 N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester (Mixture of Diastereomers) is a derivative of cysteine, an amino acid that plays a crucial role in various metabolic pathways. This compound is particularly significant in the context of metabolic disorders, such as short-chain enoyl-CoA hydratase deficiency, where it serves as a biomarker .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester typically involves the acetylation of L-cysteine followed by the introduction of a carboxypropyl group. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and its use in scientific research .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions may result in the formation of various derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying metabolic pathways and enzyme activities. In biology and medicine, it serves as a biomarker for diagnosing metabolic disorders such as short-chain enoyl-CoA hydratase deficiency .
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester involves its role in metabolic pathways. It interacts with various enzymes, including short-chain enoyl-CoA hydratase, to facilitate the breakdown of fatty acids and amino acids. The compound’s molecular targets include enzymes involved in mitochondrial fatty acid β-oxidation and branched-chain amino acid catabolism .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include N-Acetyl-S-(2-carboxypropyl)cysteine and S-(2-carboxypropyl)cysteine. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness: N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester is unique due to its esterified form, which enhances its stability and bioavailability. This makes it particularly useful in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H19NO5S |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(3-ethoxy-2-methyl-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-11(16)7(2)5-18-6-9(10(14)15)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7?,9-/m1/s1 |
Clave InChI |
ATCRJIDPUIPCAG-NHSZFOGYSA-N |
SMILES isomérico |
CCOC(=O)C(C)CSC[C@H](C(=O)O)NC(=O)C |
SMILES canónico |
CCOC(=O)C(C)CSCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


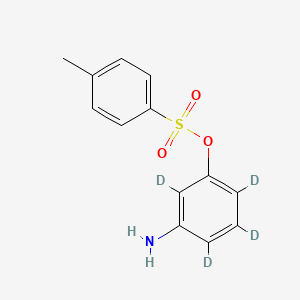
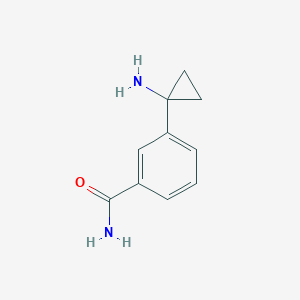
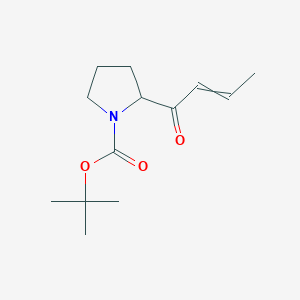

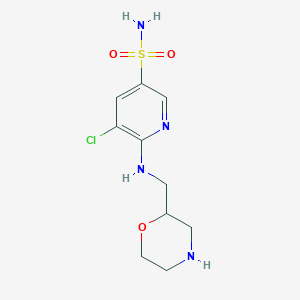

![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)

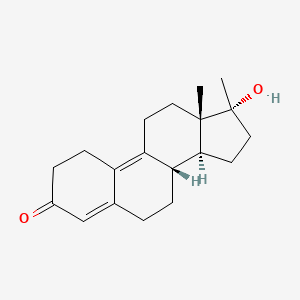
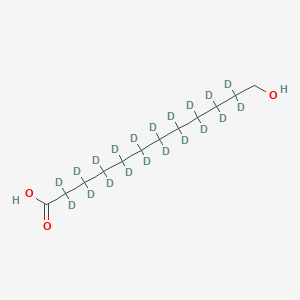

![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)
![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
